molecular formula C26H31NO4 B12464798 4-tert-butylphenyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxylate

4-tert-butylphenyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxylate

Cat. No.: B12464798
M. Wt: 421.5 g/mol
InChI Key: WIYZFJJAKMXULI-UHFFFAOYSA-N
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Description

4-tert-butylphenyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxylate is a complex organic compound with a unique structure that includes a tert-butylphenyl group and a dioxo-hexahydro-methanoisoindolyl moiety

Preparation Methods

The synthesis of 4-tert-butylphenyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxylate involves several steps. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. The reaction conditions typically involve the use of reagents such as tert-butyl (dimethyl)silyl chloride, methylene chloride, and imidazole . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and n-butyllithium (n-BuLi) for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the aldehyde group with NaBH4 results in the formation of an alcohol .

Scientific Research Applications

4-tert-butylphenyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxylate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of biologically active natural products . Additionally, this compound is used in the industry for the production of various chemical intermediates and specialty chemicals .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and context. For example, in biological systems, it may interact with enzymes or receptors involved in inflammatory or cancer-related pathways . The detailed mechanism of action is still under investigation and may vary depending on the specific context.

Properties

Molecular Formula

C26H31NO4

Molecular Weight

421.5 g/mol

IUPAC Name

(4-tert-butylphenyl) 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)cyclohexane-1-carboxylate

InChI

InChI=1S/C26H31NO4/c1-26(2,3)18-8-12-20(13-9-18)31-25(30)15-6-10-19(11-7-15)27-23(28)21-16-4-5-17(14-16)22(21)24(27)29/h4-5,8-9,12-13,15-17,19,21-22H,6-7,10-11,14H2,1-3H3

InChI Key

WIYZFJJAKMXULI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2CCC(CC2)N3C(=O)C4C5CC(C4C3=O)C=C5

Origin of Product

United States

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